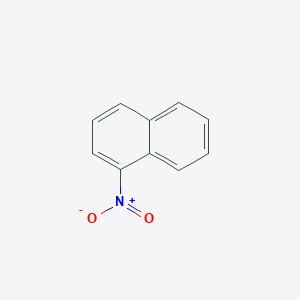
1-Nitronaphthalene
Cat. No. B515781
Key on ui cas rn:
27254-36-0
M. Wt: 173.17 g/mol
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04495372
Procedure details


To a 2-liter resin flask equipped with a stirrer, thermometer, a dropping funnel, a N2 sparge tube and a condenser vented to a caustic scrubber was added 1025 g (8.0 moles) naphthalene. The reactor contents were heated until the naphthalene became molten, at which time agitation was started, and the heating was stopped. 680 ml nitric acid (72.5% concentration, 10.0 moles) was introduced over a period of 3 hours. During the first 40 minutes of addition time the temperature was gradually reduced to about 62° C. and for the remaining addition period the reaction temperature was maintained between 50° and 60° C. By using reduced pressure (ca. 25 mm Hg) water and excess nitric acid were distilled off at 60°-75° C. for about 1.25 hours, and residual water and HNO3 was driven off by sparging the molten reaction product with nitrogen gas while maintaining reduced pressure. During the 30 minutes sparging period the temperature was kept at 75°-80° C. The molten product (1408.5 g, 100% of theory) was removed from the reactor.





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[N+:11]([O-])([OH:13])=[O:12]>O>[N+:11]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1025 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
680 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2-liter resin flask equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thermometer, a dropping funnel, a N2 sparge tube and a condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the first 40 minutes of addition time the temperature
|
|
Duration
|
40 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was gradually reduced to about 62° C. and for the remaining addition period the reaction temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained between 50° and 60° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
were distilled off at 60°-75° C. for about 1.25 hours
|
|
Duration
|
1.25 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by sparging the molten reaction product with nitrogen gas
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the 30 minutes sparging period the temperature
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 75°-80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The molten product (1408.5 g, 100% of theory) was removed from the reactor
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
